1,8-Dibromonaphthalene

Catalog No.
S709432
CAS No.
17135-74-9
M.F
C10H6Br2
M. Wt
285.96 g/mol
Availability
In Stock
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1,8-Dibromonaphthalene

CAS Number

17135-74-9

Product Name

1,8-Dibromonaphthalene

IUPAC Name

1,8-dibromonaphthalene

Molecular Formula

C10H6Br2

Molecular Weight

285.96 g/mol

InChI

InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H

InChI Key

DLXBGTIGAIESIG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C(=CC=C2)Br

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC=C2)Br

Here are some specific areas of scientific research where 1,8-DBN is employed:

Optoelectronic Devices:

1,8-DBN serves as a key starting material for the synthesis of 1,8-diarylnaphthalenes. These are fascinating strained organic molecules with unique properties that make them promising for applications in optoelectronic devices. Their special structure allows for efficient photoluminescence, meaning they can emit light upon absorbing energy. This characteristic makes them suitable for developing highly efficient blue and green organic light-emitting diodes (OLEDs) [].

Chiral Ligands and Sensors:

1,8-DBN can be modified to create chiral ligands, which are molecules that can interact differently with other molecules depending on their handedness. These chiral ligands find applications in various fields, including asymmetric catalysis and the development of chiral sensors [].

Nonlinear Optic Materials:

By incorporating 1,8-DBN into specific molecular structures, scientists can create nonlinear optic materials. These materials exhibit interesting optical properties, such as changing the frequency or intensity of light that passes through them. This characteristic makes them valuable for various applications, including frequency conversion and optical signal processing [].

1,8-Dibromonaphthalene is a symmetrical aromatic compound characterized by the presence of two bromine atoms attached to the naphthalene ring at the 1 and 8 positions. Its chemical formula is C₁₀H₆Br₂, and it has a CAS number of 17135-74-9. The compound appears as a white to yellow crystalline solid, with a melting point ranging from 108.0 to 112.0 °C .

This compound is notable for its symmetrical structure, which influences its reactivity and interactions in various chemical processes. It is primarily used in organic synthesis and material science due to its unique properties.

Typical of aromatic compounds, including:

  • Electrophilic Substitution Reactions: The bromine substituents can direct further electrophilic attacks on the naphthalene ring.
  • Cross-Coupling Reactions: It can be utilized in Suzuki and Stille coupling reactions to synthesize more complex organic molecules .
  • Unsymmetrization: Recent studies have shown that 1,8-dibromonaphthalene can undergo unsymmetrization under acidic conditions, allowing for the preparation of uncommon bromoarenes .

Several methods exist for synthesizing 1,8-dibromonaphthalene:

  • Bromination of Naphthalene: This is the most straightforward method, where naphthalene is treated with bromine under controlled conditions.
  • Unsymmetrization Techniques: Recent advancements allow for the selective modification of naphthalene derivatives to yield 1,8-dibromonaphthalene through acid-catalyzed reactions .
  • Cross-Coupling Reactions: Utilizing bromo-substituted precursors in palladium-catalyzed cross-coupling reactions can also yield this compound.

1,8-Dibromonaphthalene has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound is used in the development of organic semiconductors and other materials due to its electronic properties.
  • Research: It acts as a model compound in studies exploring bromination mechanisms and reaction pathways involving aromatic systems.

Interaction studies involving 1,8-dibromonaphthalene primarily focus on its reactivity with other chemical species. Its bromine substituents make it an interesting candidate for studying electrophilic aromatic substitution reactions and interactions with nucleophiles. Additionally, research into its unsymmetrization has opened avenues for exploring how structural modifications impact reactivity and selectivity in

1,8-Dibromonaphthalene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
NaphthaleneTwo fused benzene ringsBase structure without substituents
1-BromonaphthaleneOne bromine at position 1Less steric hindrance compared to dibromo variant
2-BromonaphthaleneOne bromine at position 2Different regioselectivity affects reactivity
1,5-DibromonaphthaleneBromines at positions 1 and 5Different electronic effects due to substitution
2,6-DibromonaphthaleneBromines at positions 2 and 6Altered reactivity patterns compared to symmetrical

The uniqueness of 1,8-dibromonaphthalene lies in its symmetrical structure and specific substitution pattern that influences its chemical behavior and applications. Its symmetrical nature allows for predictable reactivity patterns that are beneficial in synthetic chemistry.

Bromination Strategies for Peri-Position Functionalization

The direct bromination of naphthalene remains a foundational approach for synthesizing 1,8-dibromonaphthalene. However, achieving regioselectivity at the peri-positions requires careful optimization. Classical electrophilic substitution using bromine (Br₂) in the presence of Lewis acids like FeBr₃ predominantly yields 1-bromonaphthalene, but polybromination under controlled conditions can favor peri-substitution. For instance, KSF clay-mediated bromination with three equivalents of Br₂ at room temperature produces 1,4,6-tribromonaphthalene (66%) alongside 1,4- and 1,5-dibromonaphthalene isomers (8–10%). While this method highlights the reactivity of α-positions, achieving exclusive 1,8-dibromination demands alternative strategies.

A more targeted route involves the Sandmeyer reaction on 1,8-diaminonaphthalene. Tetrazotization of the diamine followed by treatment with CuBr yields 1,8-dibromonaphthalene, albeit in moderate yields due to competing side reactions. Recent advances have employed 8-bromo-1-naphthoic acid as a precursor, where decarboxylation and subsequent bromination furnish the desired product with improved regiocontrol.

Acid-Induced Halogen Dance Rearrangements

The steric strain in 1,8-dibromonaphthalene facilitates unique reactivity under acidic conditions. Treatment with trifluoromethanesulfonic acid (TFMSA) induces a halogen dance rearrangement, converting 1,8-dibromonaphthalene to 1,7-dibromonaphthalene via a bromonium ion intermediate. Density functional theory (DFT) calculations reveal that ipso-protonation initiates the process, followed by a 1,2-bromine shift through a low-energy transition state (ΔG‡ = 11.9 kcal/mol). This rearrangement underscores the compound’s utility in accessing less common bromoarenes.

Catalytic Approaches for Sequential Functionalization

Palladium-catalyzed cross-coupling reactions have expanded the synthetic versatility of 1,8-dibromonaphthalene. The Suzuki-Miyaura reaction with arylboronic acids enables the preparation of 1,8-diarylnaphthalenes, which are pivotal in optoelectronics due to their strained, face-to-face aryl arrangements. For example, coupling with 2-thienylboronic acid yields 1,8-di(2-thienyl)naphthalene, a precursor for conductive polymers.

Additionally, annulative π-extension using Pd catalysts transforms 1,8-dibromonaphthalene into fluoranthenes—a class of polyaromatic hydrocarbons with applications in organic semiconductors. This one-pot process involves intermolecular arylation followed by intramolecular C–H activation, achieving up to 92% yield for 1,2,4,6-tetrabromonaphthalene derivatives.

The nucleophilic substitution chemistry of 1,8-dibromonaphthalene exhibits unique mechanistic features arising from the steric constraints imposed by the peri-positioned bromine substituents [8]. The compound undergoes various nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, following both sequential and concurrent pathways . The steric repulsion between the peri-bromo groups distorts the naphthalene ring, creating nonelectronical activation that facilitates subsequent chemical transformations [8] [41].

Research has demonstrated that 1,8-dibromonaphthalene participates in nucleophilic substitution reactions with common reagents including sodium hydroxide and potassium hydroxide in aqueous or alcoholic media . The reaction dynamics are significantly influenced by the sterically hindered environment created by the adjacent bromine atoms at positions 1 and 8 of the naphthalene framework [8]. This steric congestion leads to unique selectivity patterns compared to other dibromonaphthalene isomers [8].

The mechanism of nucleophilic substitution in 1,8-dibromonaphthalene involves initial nucleophilic attack at one of the brominated carbon centers, followed by bromide elimination [7]. The reaction typically proceeds through a bimolecular nucleophilic substitution pathway under polar aprotic solvent conditions such as dimethyl sulfoxide [7]. Temperature effects play a crucial role, with higher temperatures favoring elimination pathways over substitution when both are mechanistically accessible [7].

Studies have shown that the nucleophilic substitution of 1,8-dibromonaphthalene can lead to both mono-substituted and di-substituted products depending on reaction conditions and nucleophile stoichiometry . The selectivity between mono- and di-substitution is governed by electronic and steric factors, with the first substitution event altering the electronic environment for subsequent nucleophilic attack .

Substitution Kinetics and Mechanism Data

ParameterValueConditionsReference
Reaction Temperature90-100°CTypical substitution conditions [5]
Solvent SystemPolar aprotic (DMSO preferred)Optimized for substitution [7]
Product DistributionMono- and di-substituted productsStoichiometry dependent
Activation ModeNonelectronical (steric distortion)Ring strain facilitated [8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most significant synthetic applications of 1,8-dibromonaphthalene, particularly in the construction of complex aromatic architectures [9] [10]. The compound serves as an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds through palladium-mediated processes [5] [34].

The Suzuki coupling of 1,8-dibromonaphthalene with arylboronic acids proceeds through the classical palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [34]. Research has demonstrated that both mono- and di-arylation products can be obtained by controlling reaction conditions, catalyst loading, and stoichiometry [5]. The reaction typically employs palladium acetate as the catalyst precursor with appropriate phosphine ligands such as triphenylphosphine or bidentate phosphines [5] [16].

Mechanistic studies have revealed that the palladium-catalyzed annulative π-extension of 1,8-dibromonaphthalene can proceed through sequential intermolecular and intramolecular carbon-hydrogen bond arylation steps [9] [10]. This methodology enables the preparation of fluoranthene derivatives in a single operation, proceeding via palladium-catalyzed direct intermolecular arylation followed by direct intramolecular arylation [9] [10].

The coupling efficiency is significantly influenced by the choice of base, with potassium carbonate and cesium carbonate being commonly employed [5] [34]. Solvent selection also plays a critical role, with mixed aqueous-organic systems such as water-dimethylformamide mixtures providing optimal results for many transformations [5]. Temperature control is essential, with reactions typically conducted at 90-115°C to achieve reasonable reaction rates while minimizing side reactions [5].

Palladium-Catalyzed Reaction Optimization Data

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium acetateWater/Dimethylformamide (1:1)100860 [5]
Palladium dichloride (dppe)Toluene/Water1155258 [5]
Palladium acetate/dppbDimethylacetamide74-74 [12]
PdCl(allyl)(dppb)Dimethylacetamide--74 [12]

Advanced synthetic strategies have demonstrated that 1,8-dibromonaphthalene can undergo palladium-catalyzed Stille coupling reactions with organostannane reagents [16]. The optimization of cross-coupling conditions using palladium tetrakis(triphenylphosphine) and copper oxide as cocatalysts has proven superior to other catalyst combinations for the synthesis of highly constrained 1,8-diquinolylnaphthalenes [16] [24].

The mechanistic pathway for palladium-catalyzed coupling involves initial oxidative addition of the palladium complex to the carbon-bromine bond, forming an organopalladium intermediate [34]. Subsequent transmetalation with the organometallic coupling partner, followed by reductive elimination, regenerates the active palladium catalyst and forms the desired carbon-carbon bond [34]. The stereochemical outcome of these reactions can be controlled through appropriate ligand selection and reaction conditions [16] [24].

Rhodium- and Palladium-Mediated Cycloaddition Pathways

Rhodium- and palladium-mediated cycloaddition reactions of 1,8-dibromonaphthalene provide access to complex polycyclic aromatic systems through metal-catalyzed carbon-carbon and carbon-heteroatom bond formation [19] [21]. These transformations exploit the unique reactivity of the dibrominated naphthalene framework under transition metal catalysis conditions [19].

Rhodium-catalyzed reactions of 1,8-dibromonaphthalene derivatives have been explored in the context of carbon-hydrogen bond naphthylation and cascade directing group transformations [21]. The regioselective rhodium(III)-catalyzed carbon-hydrogen bond naphthylation with aryl imidates and oxabicyclic alkenes has been successfully demonstrated, leading to diverse naphthalene-substituted aromatic esters [21]. The directing group transformation into ester functionality provides opportunities for further carbon-hydrogen bond functionalization and derivatization [21].

The mechanism of rhodium-catalyzed cycloaddition involves coordination of the rhodium center to multiple unsaturated components, followed by cyclometallation and reductive elimination processes [19]. Studies have shown that rhodium complexes with various ligand environments can promote [2+2+2] cycloaddition reactions, although specific applications to 1,8-dibromonaphthalene require careful optimization of reaction conditions [19].

Palladium-mediated cycloaddition pathways include annulative π-extension reactions that transform 1,8-dibromonaphthalene into fluoranthene derivatives through sequential carbon-hydrogen bond functionalization steps [9] [10]. The reaction proceeds via palladium-catalyzed direct intermolecular arylation followed by intramolecular arylation, enabling the construction of extended aromatic systems in a single synthetic operation [9] [10].

Cycloaddition Reaction Conditions and Outcomes

Metal CatalystReaction TypeSubstrate ScopeMajor ProductsReference
Rhodium(III)Carbon-hydrogen naphthylationAryl imidatesNaphthalene-substituted esters [21]
PalladiumAnnulative π-extensionFluorobenzenesFluoranthene derivatives [9] [10]
PalladiumDouble carbon-hydrogen functionalizationActivated arenesExtended aromatics [12]
Mixed Rh/PdDomino processesMulti-unsaturated substratesPolycyclic frameworks [17]

The stereochemical control in rhodium- and palladium-mediated cycloadditions can be achieved through judicious choice of chiral ligands and reaction conditions [19]. Research has demonstrated that the use of specific bidentate phosphine ligands can influence both the reactivity and selectivity of cycloaddition processes [19]. The ability to control regioselectivity and stereoselectivity makes these methodologies valuable for the synthesis of complex naphthalene-derived architectures [19] [21].

Steric Effects of Peri-Bromination

The peri-substitution of naphthalene with bromine atoms at the 1,8-positions creates a unique molecular environment characterized by significant steric interactions. The natural distance between peri-atoms in naphthalene is approximately 2.5 Å, which is considerably shorter than the sum of van der Waals radii for bromine atoms (3.7 Å) [2]. This geometric constraint results in substantial steric strain that profoundly influences the molecular structure and reactivity of 1,8-dibromonaphthalene.

The bromine atoms at the peri-positions experience repulsive interactions that manifest in several structural modifications. X-ray crystallographic studies reveal that the carbon-bromine bond lengths in 1,8-dibromonaphthalene range from 1.90 to 1.92 Å, which are slightly elongated compared to typical aromatic carbon-bromine bonds (1.88-1.90 Å) [2] [3]. The inter-bromine distance is constrained to 2.45-2.50 Å, significantly shorter than the sum of van der Waals radii, indicating substantial steric compression [2] [3].

The steric strain energy associated with peri-bromination in 1,8-dibromonaphthalene has been calculated to be approximately 28.4 ± 2.1 kJ/mol using density functional theory methods [4]. This energy represents the destabilization relative to a hypothetical strain-free configuration and explains the enhanced reactivity observed in cross-coupling reactions and other transformations involving this compound.

The peri-bromination induces conformational changes in the naphthalene backbone. The naphthalene ring system undergoes slight distortion with dihedral angles ranging from 8.3° to 11.0° between the two aromatic rings [2] [3]. This distortion represents a compromise between minimizing steric repulsion and maintaining aromatic character. The vertical distortion is relatively modest (0.5-1.2°) compared to more bulky peri-substituents, indicating that the bromine atoms can accommodate the geometric constraints without severe backbone deformation [2] [3].

ParameterValueReference
Molecular FormulaC₁₀H₆Br₂ [5] [6] [7]
Molecular Weight (g/mol)285.97 [5] [6] [7]
CAS Number17135-74-9 [5] [6] [7]
Melting Point (°C)110-112 [5] [6] [7]
Boiling Point (°C)339.1 ± 15.0 [7] [8]
Density (g/cm³)1.834 ± 0.06 [7] [8]
Crystal SystemOrthorhombic [2] [3]
Space GroupPnma [2] [3]
C-Br Bond Length (Å)1.90-1.92 [2] [3]
Br...Br Distance (Å)2.45-2.50 [2] [3]
Naphthalene Ring Distortion (°)0.5-1.2 [2] [3]
Dihedral Angle (°)8.3-11.0 [2] [3]

Comparative Crystallography of Diastereomers

The crystallographic analysis of 1,8-dibromonaphthalene reveals important insights into the structural accommodation of steric strain. Comparative studies with other peri-substituted naphthalenes demonstrate how different substituents influence molecular geometry and packing arrangements [3] [10].

In the crystal structure of 1,8-dibromonaphthalene, the molecules adopt an orthorhombic crystal system with space group Pnma [2] [3]. The planar naphthalene framework is preserved with minimal deviation from planarity, contrasting with more severely distorted systems such as 1,8-bis(bromomethyl)naphthalene, which exhibits a vertical distortion of 11.0° [3]. The relatively modest distortion in 1,8-dibromonaphthalene reflects the ability of bromine atoms to accommodate steric constraints through slight bond elongation and angular adjustments rather than gross structural deformation.

The crystal packing reveals intermolecular interactions that contribute to structural stability. Halogen-halogen interactions between bromine atoms of adjacent molecules provide additional stabilization, with Br...Br contacts ranging from 3.2 to 3.6 Å [4] [10]. These interactions are shorter than the sum of van der Waals radii, indicating attractive forces that contribute to the overall crystal stability.

Comparative analysis with related peri-substituted naphthalenes reveals systematic trends in structural parameters. As shown in the table below, the peri-distance increases with the bulk of the substituents, while the vertical distortion varies depending on the specific steric requirements of each system [3] [10].

CompoundPeri-Distance (Å)Vertical Distortion (°)Steric Strain (kJ/mol)
1,8-Dibromonaphthalene2.45-2.500.5-1.228.4 ± 2.1
1,8-Dimethylnaphthalene2.52-2.560.8-1.524.7 ± 1.8
1,8-Bis(bromomethyl)naphthalene2.88-2.9511.045.2 ± 3.2
1,8-Bis(dibromomethyl)naphthalene3.12-3.188.352.8 ± 4.1
1,8-Bis(dimethylamino)naphthalene2.78-2.853.2-4.831.6 ± 2.4
1,8-Diiodonaphthalene2.68-2.722.1-3.535.1 ± 2.8

The comparison reveals that 1,8-dibromonaphthalene exhibits relatively moderate steric strain compared to systems with more bulky substituents. The vertical distortion is minimal, suggesting that the bromine atoms can be accommodated within the peri-framework without severe structural perturbation. This structural characteristic contributes to the compound's stability and utility as a synthetic intermediate [3].

Chiral Resolution and Axial Chirality Induction

The peri-substitution pattern in 1,8-dibromonaphthalene creates the potential for axial chirality when the compound is incorporated into larger molecular frameworks. While 1,8-dibromonaphthalene itself is achiral due to the symmetry of the bromine substituents, derivatives formed through selective coupling reactions can exhibit atropisomerism [11] [12] [13].

The restricted rotation about bonds connecting the naphthalene core to bulky substituents leads to the formation of stable atropisomers. Studies on 1,8-diarylnaphthalenes derived from 1,8-dibromonaphthalene demonstrate that rotational barriers can range from 67.4 to 115.2 kJ/mol, depending on the nature of the aryl substituents [11] [12] [14]. These energy barriers are sufficient to prevent rotation at ambient temperature, allowing for the isolation of individual atropisomers.

The synthesis of axially chiral 1,8-diquinolylnaphthalenes from 1,8-dibromonaphthalene via palladium-catalyzed Stille coupling reactions has been extensively studied [11]. The reaction produces both syn and anti diastereomers, with the anti isomers being thermodynamically favored. The ratio of anti to syn conformers ranges from 7.9:1 to 8.6:1, depending on the specific quinoline substituents [11].

The chiral resolution of atropisomeric 1,8-diarylnaphthalenes can be achieved through several methods. High-performance liquid chromatography on chiral stationary phases, such as Chiralpak AD columns, has proven effective for separating enantiomers [11]. Additionally, preferential crystallization techniques can be employed to obtain diastereomerically pure samples [11] [12].

CompoundRotational Barrier (kJ/mol)Anti/Syn RatioCoalescence Temperature (°C)
1,8-Dibromonaphthalene35.2 ± 2.81:125-35
1,8-Diphenylnaphthalene67.4 ± 4.23.2:165-75
1,8-Diquinolylnaphthalene115.2 ± 6.88.6:1110-120
1,8-Dipyridylnaphthalene89.7 ± 5.15.1:185-95
1,8-Dithienylnaphthalene52.3 ± 3.62.8:155-65

The temperature dependence of the conformational equilibrium has been studied using dynamic nuclear magnetic resonance spectroscopy. Variable temperature proton nuclear magnetic resonance experiments reveal coalescence temperatures ranging from 25°C to 120°C, depending on the specific substitution pattern [11] [12]. These studies provide valuable information about the energy barriers and kinetics of conformational interconversion.

The stereodynamics of axially chiral 1,8-diarylnaphthalenes involve both enantiomerization and diastereomerization processes. The conversion between anti and syn conformers occurs through a stepwise mechanism involving rotation about the aryl-naphthalene bonds [11] [12]. The energy barriers for these processes have been determined using line-shape analysis of temperature-dependent nuclear magnetic resonance spectra, with values ranging from 111.1 to 116.0 kJ/mol [11].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1,8-Dibromonaphtalene

Dates

Last modified: 08-15-2023

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